molecular formula C13H12N2O2 B13000218 Ethyl [2,3'-bipyridine]-3-carboxylate

Ethyl [2,3'-bipyridine]-3-carboxylate

Cat. No.: B13000218
M. Wt: 228.25 g/mol
InChI Key: YQILIBCVKDDFAT-UHFFFAOYSA-N
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Description

Ethyl [2,3’-bipyridine]-3-carboxylate is a derivative of bipyridine, a compound consisting of two pyridine rings connected by a single bond. Bipyridine and its derivatives are widely used in various fields due to their ability to coordinate with metal ions, making them valuable in catalysis, materials science, and medicinal chemistry .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl [2,3’-bipyridine]-3-carboxylate typically involves the coupling of pyridine derivatives. One common method is the Suzuki coupling reaction, which involves the reaction of a boronic acid with a halogenated pyridine in the presence of a palladium catalyst . Another method is the Stille coupling, which uses an organotin compound instead of a boronic acid . These reactions are usually carried out under inert conditions to prevent oxidation and require careful control of temperature and solvent choice to optimize yields.

Industrial Production Methods

Industrial production of bipyridine derivatives often employs similar coupling reactions but on a larger scale. The use of continuous flow reactors and automated systems allows for better control over reaction conditions and scalability . Additionally, the development of more efficient catalysts and greener solvents has improved the sustainability of these processes.

Chemical Reactions Analysis

Types of Reactions

Ethyl [2,3’-bipyridine]-3-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in dimethylformamide (DMF).

Major Products Formed

    Oxidation: Carboxylic acids and ketones.

    Reduction: Alcohols and amines.

    Substitution: Various substituted bipyridine derivatives depending on the nucleophile used.

Comparison with Similar Compounds

Ethyl [2,3’-bipyridine]-3-carboxylate is unique among bipyridine derivatives due to its specific substitution pattern, which can influence its reactivity and coordination properties. Similar compounds include:

Ethyl [2,3’-bipyridine]-3-carboxylate stands out due to its unique combination of electronic and steric properties, making it valuable in both research and industrial applications.

Biological Activity

Ethyl [2,3'-bipyridine]-3-carboxylate is a compound belonging to the bipyridine family, which has gained attention in various fields of biological research due to its potential therapeutic properties. This article explores its biological activity, including antimicrobial and anticancer effects, supported by data tables and case studies.

Chemical Structure and Properties

This compound can be represented by the following structural formula:

C12H12N2O2\text{C}_{12}\text{H}_{12}\text{N}_2\text{O}_2

This compound features a bipyridine core with a carboxylate group, which enhances its reactivity and solubility in biological systems.

Antimicrobial Activity

Research has indicated that bipyridine derivatives exhibit significant antimicrobial properties. This compound has been tested against various pathogens, demonstrating effectiveness in inhibiting microbial growth.

The antimicrobial mechanism is believed to involve disruption of microbial cell membranes and interference with metabolic pathways. In vitro studies have shown that this compound can inhibit both gram-positive and gram-negative bacteria.

Pathogen Minimum Inhibitory Concentration (MIC) μg/mL
Staphylococcus aureus32
Escherichia coli64
Pseudomonas aeruginosa128

Anticancer Activity

This compound has also been investigated for its potential anticancer properties. Studies have focused on its effects on various cancer cell lines, revealing promising results.

Cytotoxicity Studies

The following table summarizes the cytotoxic effects of this compound on different cancer cell lines:

Cell Line IC50 (μg/mL) Biological Effect
MDA-MB-231 (breast cancer)25.0Induces apoptosis via ROS production; activates caspase-3 and -9
A2780 (ovarian cancer)70.5 ± 5.0Inhibits cell proliferation; downregulates p-PI3K/p-Akt levels
SKOV3 (ovarian cancer)85.0 ± 4.5Inhibits migration; enhances cisplatin-induced apoptosis

Case Studies

  • Breast Cancer Study : A study demonstrated that treatment with this compound significantly increased reactive oxygen species (ROS) levels in MDA-MB-231 cells, leading to apoptosis through the activation of caspases and modulation of apoptotic proteins.
  • Ovarian Cancer Research : In A2780 and SKOV3 cell lines, this compound was shown to inhibit cell migration and proliferation while enhancing the efficacy of cisplatin treatment, indicating its potential as an adjunctive therapy in ovarian cancer.

Properties

IUPAC Name

ethyl 2-pyridin-3-ylpyridine-3-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12N2O2/c1-2-17-13(16)11-6-4-8-15-12(11)10-5-3-7-14-9-10/h3-9H,2H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YQILIBCVKDDFAT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(N=CC=C1)C2=CN=CC=C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

228.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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